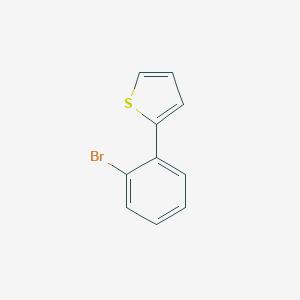

2-(2-Bromophenyl)thiophene

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-bromophenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJBSICXZXSQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383780 | |

| Record name | 2-(2-bromophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106851-53-0 | |

| Record name | 2-(2-bromophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Spectroscopic Characterization of 2-(2-Bromophenyl)thiophene

Executive Summary & Application Context

2-(2-Bromophenyl)thiophene (CAS: 106851-53-0) is a critical biaryl building block utilized extensively in the synthesis of fused-ring organic semiconductors (e.g., benzothienobenzothiophene, BTBT) and pharmaceutical intermediates. Its structural asymmetry—combining an electron-rich thiophene ring with an electron-deficient, sterically hindered brominated benzene ring—makes accurate spectroscopic validation essential for downstream yield optimization.

This guide provides a definitive reference for the spectroscopic identification of 2-(2-Bromophenyl)thiophene, synthesizing data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and data interpretations below are designed to serve as a self-validating system for researchers confirming compound purity and identity.

Synthesis Context & Impurity Profile

To interpret the spectra accurately, one must understand the synthesis origin. The compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. This context is vital because common impurities (homocoupled byproducts) have distinct spectral signatures that must be distinguished from the target signal.

Synthesis Pathway (Graphviz Visualization)

Figure 1: Chemoselective synthesis pathway via Suzuki coupling. Note that 1-bromo-2-iodobenzene is used to selectively couple at the iodine position, leaving the bromine intact for further functionalization.

Spectroscopic Characterization

Mass Spectrometry (MS)

Mass spectrometry provides the primary confirmation of the halogenated structure. The presence of a single bromine atom imparts a distinctive isotopic signature that acts as a "fingerprint" for this molecule.

-

Ionization Mode: Electron Impact (EI, 70 eV) or GC-MS.

-

Molecular Ion (M+): The natural abundance of

Br (50.7%) and

| Ion Fragment | m/z (approx) | Relative Intensity | Structural Assignment |

| M+ | 238 | 100% | Molecular Ion ( |

| M+2 | 240 | ~98% | Molecular Ion ( |

| [M - Br]+ | 159 | High | Loss of Bromine radical; formation of phenylthiophene cation. |

| [M - Br - H]+ | 158 | Medium | Cyclization to benzothiophene-like fragments. |

| [C4H3S]+ | 83 | Low | Thiophene ring fragment. |

Validation Check: If your mass spectrum shows an M+ peak at 238 but lacks the equal-intensity peak at 240, your compound has undergone dehalogenation (likely to 2-phenylthiophene, m/z 160).

Infrared Spectroscopy (FT-IR)

IR data confirms the functional groups and the substitution pattern of the aromatic rings.

-

Instrument: FT-IR (ATR or KBr pellet).

-

Key Diagnostic Bands:

| Frequency (cm | Vibration Mode | Assignment |

| 3050 - 3100 | Aromatic C-H stretching (Benzene & Thiophene). | |

| 1580, 1470 | Aromatic ring skeleton vibrations. | |

| 1025 - 1035 | Aryl-Bromine stretch (often coupled with ring vibrations). | |

| 690 - 750 | Out-of-plane bending (Thiophene & 1,2-disubstituted Benzene). |

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for assessing isomeric purity. The ortho substitution creates a distinct shielding pattern compared to the para isomer.

H NMR Data (400 MHz, CDCl

)

The spectrum is characterized by two distinct aromatic systems. The proton ortho to the bromine atom is significantly deshielded.

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 7.68 | dd (or d) | 1H | H-3' (Benzene) | Deshielded by the adjacent electronegative Bromine atom. |

| 7.48 | dd | 1H | H-6' (Benzene) | Deshielded by the adjacent Thiophene ring current. |

| 7.41 | dd | 1H | H-5 (Thiophene) | Typical position for the |

| 7.36 | td | 1H | H-5' (Benzene) | Aromatic multiplet. |

| 7.18 - 7.25 | m | 2H | H-4' (Benzene), H-3 (Thiophene) | Overlapping aromatic signals. |

| 7.10 | dd | 1H | H-4 (Thiophene) | The |

Note: Coupling constants (

C NMR Data (100 MHz, CDCl

)

The molecule has 10 unique carbon environments. The quaternary carbons are the most critical for confirming the substitution pattern.

| Shift ( | Type | Assignment |

| 141.5 | C (quat) | C-2 (Thiophene) - Ipso to Benzene. |

| 135.8 | C (quat) | C-1' (Benzene) - Ipso to Thiophene. |

| 133.2 | CH | C-3' (Benzene) - Ortho to Br. |

| 131.5 | CH | C-6' (Benzene) - Ortho to Thiophene. |

| 129.2 | CH | C-4' (Benzene). |

| 127.6 | CH | C-5 (Thiophene).[1] |

| 127.4 | CH | C-5' (Benzene). |

| 126.8 | CH | C-3 (Thiophene). |

| 125.9 | CH | C-4 (Thiophene). |

| 122.5 | C (quat) | C-2' (Benzene) - C-Br (Distinctive upfield quaternary signal). |

Experimental Protocol: Purification for Spectral Quality

To obtain the clean spectra described above, the following purification workflow is recommended after synthesis.

-

Workup: Quench the Suzuki reaction with water and extract with Dichloromethane (DCM). Wash the organic layer with brine and dry over anhydrous MgSO

. -

Filtration: Pass the crude solution through a short pad of silica gel to remove Palladium catalyst residues (which can broaden NMR signals).

-

Purification: Perform Column Chromatography using Hexanes (or Hexanes/DCM 9:1).

-

Note: 2-(2-Bromophenyl)thiophene elutes after the homocoupled 2,2'-bithiophene impurity (if present) but before unreacted boronic acid.

-

-

Drying: Dry under high vacuum (< 1 mbar) for 4 hours to remove solvent traces (CDCl

peak at 7.26 ppm can obscure the thiophene H-3 doublet).

References

-

PubChem Compound Summary. (2025). 2-(2-Bromophenyl)thiophene (CID 2795560). National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Protocols. [Link]

Sources

Technical Guide: Precision Synthesis of 2-Lithiothiophene for Functionalization

Executive Summary

This technical guide outlines the controlled preparation of 2-lithiothiophene, a pivotal organometallic intermediate in the synthesis of functionalized thiophene derivatives (APIs, organic semiconductors, and agrochemicals). Unlike generic protocols, this document focuses on the mechanistic causality of reaction parameters, ensuring high regioselectivity (>99% C2) and safety. The protocol utilizes direct deprotonation with n-butyllithium (n-BuLi) under kinetically controlled conditions, emphasizing the critical role of solvent coordination and temperature management to prevent ring fragmentation or isomeric scrambling.

Part 1: Mechanistic Foundation & Regioselectivity[1]

The C2 Selectivity Paradigm

The regioselective lithiation of thiophene at the C2 position is governed principally by the relative acidity of the ring protons. The pKa of the C2 proton is approximately 33 , whereas the C3 proton is significantly less acidic (pKa ~38).

However, acidity is not the sole driver. The reaction follows a Coordination-Deprotonation Mechanism . The sulfur atom of the thiophene ring acts as a weak Lewis base, coordinating with the lithium cation of the n-BuLi aggregate. This pre-complexation directs the basic butyl anion to the proximal C2 proton (Complex Induced Proximity Effect - CIPE), lowering the activation energy for deprotonation at that specific site.

Solvent Effects: The THF vs. Ether Dilemma[2]

-

Tetrahydrofuran (THF): A strong Lewis base. It breaks down n-BuLi hexamers (found in hydrocarbon solvents) into dimers or monomers. This increases the basicity and reactivity of the reagent, allowing lithiation to proceed rapidly at low temperatures (-78°C to -40°C).

-

Diethyl Ether: A weaker Lewis base. Reaction rates are slower, often requiring slightly higher temperatures (0°C to RT), which increases the risk of side reactions (e.g., ring opening).

Recommendation: Use THF for maximum kinetic control and reproducibility.

Visualization: Mechanistic Pathway

The following diagram illustrates the coordination-directed deprotonation and the equilibrium factors.

Caption: Kinetic pathway for C2-selective lithiation. Note the thermal instability leading to scrambling above -20°C.

Part 2: Critical Reagents & Safety Protocols

n-Butyllithium (The Pyrophoric Reagent)

-

Specification: 1.6 M or 2.5 M solution in Hexanes.

-

Quality Control: Commercial n-BuLi degrades over time, forming lithium alkoxides and hydroxides which can alter reactivity.

-

Mandatory Titration: You must titrate your n-BuLi before every critical reaction. Relying on the bottle label is the primary cause of yield inconsistency.

-

Method:Salicylaldehyde Phenylhydrazone titration (distinct yellow-to-blue endpoint) is superior to standard phenolphthalein methods due to sharper endpoints in THF.

-

Anhydrous Solvent System

-

THF: Must be distilled from Sodium/Benzophenone or processed through an activated alumina column (SPS). Water content must be <10 ppm.

-

Why? Moisture destroys 2-lithiothiophene instantaneously (

), and the resulting LiOH can catalyze side reactions.

Part 3: The "Gold Standard" Protocol

Target Scale: 10 mmol (scalable to 100 mmol) Reaction Time: 1 hour Temperature: -78°C (Generation) / -78°C to RT (Trapping)

Step 1: System Preparation

-

Oven-dry a 100 mL two-neck round-bottom flask (RBF), magnetic stir bar, and pressure-equalizing addition funnel at 120°C for >4 hours.

-

Assemble hot under a stream of dry Argon or Nitrogen. Allow to cool to room temperature under positive inert gas pressure.

-

Seal all joints with Teflon tape or precision grease.

Step 2: Reagent Charging

-

Charge the RBF with Thiophene (0.84 g, 10 mmol) and Anhydrous THF (20 mL).

-

Cool the mixture to -78°C using a Dry Ice/Acetone bath. Allow 15 minutes for thermal equilibration.

Step 3: Lithiation (The Critical Step)

-

Calculate the required volume of n-BuLi based on your fresh titration (Target: 1.05 equivalents = 10.5 mmol).

-

Add n-BuLi dropwise via syringe or cannula over 10-15 minutes .

-

Note: Rapid addition causes localized heating (exotherm), which can lead to C3-lithiation or ring opening.

-

-

Stir the solution at -78°C for 30 minutes .

-

Optional Warm-up: For difficult substrates, the solution can be warmed to -40°C for 30 minutes, then re-cooled to -78°C. For parent thiophene, -78°C is sufficient.

Step 4: Validation (Deuterium Quench)

Before adding your expensive electrophile, validate the lithiation on a small aliquot.

-

Remove 0.5 mL of the reaction mixture via syringe.

-

Inject into a vial containing 0.5 mL MeOD (Methanol-d4).

-

Analyze via 1H NMR.

-

Success Criteria: Disappearance of the C2 proton signal (δ ~7.3 ppm) and >95% deuterium incorporation.

-

Step 5: Electrophilic Trapping

-

Add the electrophile (e.g., aldehyde, ketone, alkyl halide) (1.1 equiv) dissolved in THF dropwise at -78°C.

-

Allow to stir at -78°C for 1 hour, then slowly warm to room temperature (unless the electrophile is thermally labile).

Part 4: Process Parameters & Data

Solvent & Temperature Compatibility Matrix

| Solvent | Recommended Temp | Reactivity Profile | Risk Factor |

| THF | -78°C to -40°C | High (Monomeric Li) | Ring opening if T > 0°C |

| Et₂O | 0°C to RT | Moderate (Aggregated Li) | Slow reaction; requires higher T |

| Hexane | Reflux | Low (Hexameric Li) | Poor solubility; TMEDA required |

Electrophile Trapping Efficiency (Typical Yields)

| Electrophile Class | Example Reagent | Product Type | Typical Yield |

| Aldehydes | Benzaldehyde | Alcohol | 85-95% |

| Halogens | Iodine ( | 2-Iodothiophene | 80-90% |

| Borates | Boronic Acid | 75-85% | |

| Stannanes | Stannane | 90-95% |

Part 5: Troubleshooting & Optimization Logic

If yields are low or impurities are high, follow this logic tree to diagnose the failure mode.

Caption: Diagnostic workflow for optimizing 2-lithiothiophene synthesis.

Common Failure Modes

-

"The reaction turned black/tarry."

-

Cause: Temperature runaway. Above -20°C, 2-lithiothiophene can undergo ring-opening fragmentation to form butadiynyl-thio species, which polymerize.

-

Fix: Strictly maintain cryogenic temperatures until the electrophile is added.

-

-

"I recovered starting material."

-

Cause: Wet THF or degraded n-BuLi.

-

Fix: Titrate n-BuLi using the Salicylaldehyde Phenylhydrazone method. Ensure THF is distilled from Na/Benzophenone immediately prior to use.

-

References

-

Preparation of 2-Thiophenethiol (via 2-Lithiothiophene) Organic Syntheses, Coll. Vol. 5, p.980 (1973); Vol. 47, p.81 (1967). [Link]

-

Preparation of 2-Iodothiophene Organic Syntheses, Coll. Vol. 2, p.357 (1943); Vol. 18, p.41 (1938). [Link]

-

Titration of Organolithium Reagents using Salicylaldehyde Phenylhydrazone Love, B. E.; Jones, E. G. J. Org. Chem.1999 , 64, 3755–3756. [Link]

- Mechanistic Insight: Lithiation of Thiophenes Gschwend, H. W.; Rodriguez, H. R. Heteroatom-Facilitated Lithiations. Org. React.1979, 26, 1. (Seminal review on the Complex Induced Proximity Effect).

-

Safe Handling of Organolithium Compounds Schwindt, M. A.; Lehmen, T. D. et al. Org. Process Res. Dev.2007 , 11, 324-333. [Link]

Technical Guide: Synthesis and Strategic Applications of 2-Arylthiophenes

Executive Summary

The 2-arylthiophene motif represents a cornerstone scaffold in both modern medicinal chemistry and organic materials science. As a bioisostere of the biphenyl system, it offers unique electronic properties—specifically, a reduced aromatic stabilization energy (29 kcal/mol vs. 36 kcal/mol for benzene) that enhances π-electron delocalization. This guide provides a rigorous technical analysis of the synthesis of 2-arylthiophenes, contrasting the robustness of Suzuki-Miyaura cross-coupling with the atom-economic efficiency of Direct Arylation (C-H activation) . It further details their critical role in kinase inhibition and organic field-effect transistors (OFETs).

Part 1: Structural & Electronic Rationale[1][2]

The Thiophene Advantage

In drug design, replacing a phenyl ring with a thiophene (bioisosterism) often results in improved metabolic stability and altered lipophilicity. The sulfur atom acts as a hydrogen bond acceptor, potentially creating novel binding interactions within an enzyme pocket.

In materials science, the 2-arylthiophene unit is the fundamental building block for oligothiophenes. The lower resonance energy of the thiophene ring allows for a lower HOMO-LUMO gap compared to polyphenylene counterparts, making these materials superior for charge transport in organic semiconductors.

Part 2: Synthetic Methodologies

A. The Gold Standard: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction remains the most reliable method for synthesizing 2-arylthiophenes due to its high functional group tolerance and the stability of boronic acid reagents.

Mechanistic Insight

The cycle proceeds through three distinct stages:

-

Oxidative Addition: Pd(0) inserts into the Ar-X bond.[1]

-

Transmetallation: The rate-determining step where the aryl group transfers from Boron to Palladium, activated by a base (hydroxide or alkoxide).

-

Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

Visualization: Suzuki Catalytic Cycle

Caption: The catalytic cycle of Suzuki-Miyaura coupling highlighting the critical transmetallation pathway.

Validated Protocol: Suzuki Coupling of 2-Bromothiophene

Objective: Synthesis of 2-phenylthiophene on a 5 mmol scale.

-

Reagents:

-

2-Bromothiophene (1.0 equiv, 5 mmol)

-

Phenylboronic acid (1.2 equiv, 6 mmol)

-

Pd(PPh3)4 (3 mol%)

-

K2CO3 (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane (20 mL)

-

-

Procedure:

-

Charge a reaction flask with 2-bromothiophene, phenylboronic acid, and Pd(PPh3)4 under an inert atmosphere (N2 or Ar).

-

Add degassed 1,4-dioxane followed by the K2CO3 solution.

-

Heat the mixture to 85°C for 12 hours. Vigorously stir to ensure phase mixing.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

-

-

Critical Note: Degassing the solvent is non-negotiable. Oxygen poisons the Pd(0) catalyst, leading to homocoupling side products.

B. The Modern Approach: Direct Arylation (C-H Activation)

Direct arylation avoids the need for pre-functionalized organometallic reagents (like boronic acids), significantly improving atom economy. For thiophenes, this proceeds via a Concerted Metallation-Deprotonation (CMD) mechanism.[1]

Mechanistic Insight (CMD)

Unlike electrophilic aromatic substitution (SEAr), CMD involves a carboxylate-assisted deprotonation. The acetate or pivalate ligand on the metal center acts as an intramolecular base, abstracting the proton from the C2 position of thiophene while the carbon simultaneously binds to the metal.

Visualization: CMD Mechanism

Caption: Concerted Metallation-Deprotonation (CMD) pathway showing the dual role of the carboxylate ligand.

Validated Protocol: C-H Arylation of Thiophene

Objective: Synthesis of 2-(4-nitrophenyl)thiophene via C-H activation.

-

Reagents:

-

Thiophene (2.0 equiv, excess used to minimize bis-arylation)

-

1-Iodo-4-nitrobenzene (1.0 equiv)

-

Pd(OAc)2 (5 mol%)

-

Ag2CO3 (0.5 equiv) - Crucial for halide abstraction and re-oxidizing Pd if needed, though here acts as base/additive.

-

Additive: Pivalic acid (30 mol%) - Promotes CMD.

-

Solvent: DMA (Dimethylacetamide)

-

-

Procedure:

-

Combine aryl iodide, Pd(OAc)2, Ag2CO3, and pivalic acid in a sealed tube.

-

Add DMA and Thiophene.

-

Heat to 110°C for 16 hours.

-

Workup: Filter through a Celite pad to remove Ag salts. Dilute with water, extract with ether.

-

-

Expert Insight: The C2 position is significantly more acidic (pK ~32) than C3, ensuring high regioselectivity. However, high temperatures can lead to C3 arylation or 2,5-diarylation. The use of Ag(I) salts often enhances C2 selectivity by forming an intermediate silver-thiophene species.

Part 3: Comparative Analysis

| Feature | Suzuki-Miyaura Coupling | Direct Arylation (C-H Activation) |

| Pre-functionalization | Required (Boronic Acid + Halide) | Partial (Only Aryl Halide required) |

| Atom Economy | Low (Stoichiometric boron waste) | High (Only HX byproduct) |

| Regioselectivity | Perfect (Dictated by leaving group) | Good (C2 favored), but C3/bis-arylation possible |

| Cost | Higher (Pd catalyst + Boronic acids) | Lower (Simple substrates), but Ag salts can add cost |

| Scalability | Excellent (Industrial standard) | Moderate (Solvent/Temperature constraints) |

Part 4: Applications in Drug Development & Materials

Medicinal Chemistry: The Bioisostere Effect

The 2-arylthiophene scaffold is pivotal in the design of Canagliflozin (Invokana), an SGLT2 inhibitor for Type 2 diabetes.

-

Mechanism: The thiophene ring bridges the glucose moiety and the distal phenyl ring.

-

Why Thiophene? It provides the optimal bond angle (~148°) to mimic the twisted conformation of the natural substrate phlorizin, while improving oral bioavailability compared to a biphenyl analog.

Material Science: Organic Electronics

In Organic Field-Effect Transistors (OFETs), Poly(3-hexylthiophene) (P3HT) and its 2-aryl derivatives are benchmarks.

-

Charge Transport: The 2-aryl linkage extends conjugation.

-

Packing: The sulfur atom induces inter-chain S-S interactions (chalcogen bonding), promoting a planar morphology that enhances hole mobility (

).

References

-

Suzuki-Miyaura Coupling Review : Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[2] Link

-

Direct Arylation Mechanism (CMD) : Lafrance, M., & Fagnou, K. (2006). Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle. Journal of the American Chemical Society. Link

-

Thiophene in Medicinal Chemistry : Mishra, R., et al. (2011). Thiophene: A Structural Overview in Medicinal Chemistry. Journal of Heterocyclic Chemistry. Link

-

Ag-Mediated Regioselectivity : Rossi, R., et al. (2018). Ag(I)-Promoted C-H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes.[3] Journal of the American Chemical Society. Link

-

Canagliflozin Discovery : Nomura, S., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor. Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Suzuki-Miyaura coupling of 2-bromothiophene with 2-bromophenylboronic acid

Initiating Search Strategy

I'm starting with focused Google searches to get data on Suzuki-Miyaura coupling, specifically regarding the reaction of 2-bromothiophene and 2-bromophenyl. My aim is to assemble a solid foundation of relevant information quickly, before getting into other sources.

Expanding Search Parameters

I'm expanding my search to include peer-reviewed articles and methodology guides to solidify the data. I'm focusing on the coupling of 2-bromothiophene and 2-bromophenyl boronic acid, including protocols, mechanics, catalysts, and reaction conditions. After, I will craft an application note with an introduction to the Suzuki-Miyaura coupling.

Refining Information Gathering

I'm now focusing my Google searches on the reaction of 2-bromothiophene and 2-bromophenyl boronic acid, looking for detailed protocols, mechanistic details, catalysts, and reaction conditions. I'm also searching for peer-reviewed articles and methodology guides to solidify this data, and I'll include typical reaction conditions and potential side reactions. I will then begin the process of structuring my application note.

using 2-(2-Bromophenyl)thiophene as a monomer in polymerization

Application Note: Precision Synthesis of Ladder-Type Conjugated Polymers Using 2-(2-Bromophenyl)thiophene

Part 1: Executive Summary & Strategic Rationale

Subject: 2-(2-Bromophenyl)thiophene (2-BPT) as a Dual-Function A-B Monomer for Direct Arylation Polymerization (DArP).

Audience: Synthetic Chemists, Materials Scientists, and Organic Electronics Researchers.

Core Directive: This guide details the use of 2-(2-Bromophenyl)thiophene not merely as a pendant-functionalized monomer, but as a strategic "A-B type" precursor for the synthesis of Poly(benzothieno[3,2-b]thiophene) ladder polymers. Unlike traditional cross-coupling (Suzuki/Stille) which requires stoichiometric organometallic waste, this protocol leverages Direct Arylation Polymerization (DArP) . This method utilizes the inherent C–H (thiophene C5) and C–Br (phenyl C2) bonds to drive polymerization with high atom economy, followed by a post-polymerization cyclization to lock the backbone into a planar, high-mobility semiconductor.

Key Advantages:

-

Atom Economy: Eliminates the need for toxic stannanes or unstable boronic acids.

-

Regioregularity: The A-B monomer design (Halogen on one end, active H on the other) enforces strict head-to-tail coupling.

-

Tunable Bandgap: The intermediate "twisted" polymer is soluble and processable, while the final "planar" ladder polymer offers superior charge transport.

Part 2: Scientific Principles & Mechanism

The polymerization relies on Palladium-Catalyzed Direct Arylation , specifically the Concerted Metallation-Deprotonation (CMD) mechanism.

The Challenge: The monomer contains two potential reactive sites:

-

Intermolecular Coupling (Desired for Polymer): Reaction between the Br of Monomer A and the C–H of Monomer B.

-

Intramolecular Cyclization (Competitor): Reaction between the Br and C–H within the same molecule, forming the small molecule Benzothieno[3,2-b]thiophene (BTBT).

The Solution: To favor polymerization (high molecular weight) over cyclization, the reaction must be run at high concentrations (>0.5 M) . The kinetic rate law for intermolecular coupling is second-order (dependent on [Monomer]^2), while intramolecular cyclization is first-order.

Mechanism Diagram (Graphviz)

Caption: Catalytic cycle for DArP of 2-(2-Bromophenyl)thiophene, highlighting the transition from monomer to twisted polymer, and finally to the fused ladder structure.

Part 3: Experimental Protocol

Phase 1: Polymerization (Synthesis of the Precursor Polymer)

Reagents:

-

Monomer: 2-(2-Bromophenyl)thiophene (1.0 eq)

-

Catalyst: Pd(OAc)₂ (2-5 mol%)

-

Ligand: P(o-anisyl)₃ or PCy₃·HBF₄ (5-10 mol%)

-

Base: K₂CO₃ (2.0 eq, anhydrous)

-

CMD Additive: Pivalic Acid (0.3 eq)

-

Solvent: N,N-Dimethylacetamide (DMAc) or Toluene (Anhydrous, degassed)

Protocol:

-

Preparation: In a glovebox or under strict Argon flow, charge a Schlenk tube with the Monomer (1.0 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.05 mmol), Ligand (0.1 mmol), and Pivalic Acid (0.3 mmol).

-

Solvation: Add degassed DMAc (2.0 mL). Note: The concentration is critical. Maintain [M] ≥ 0.5 M to suppress intramolecular cyclization.

-

Reaction: Seal the vessel and heat to 100–110°C for 24–48 hours. Vigorous stirring is essential due to the heterogeneous nature of the carbonate base.

-

Quenching: Cool to room temperature. Dilute with chloroform and precipitate into cold methanol containing 1% HCl (to remove residual carbonate/Pd).

-

Purification: Filter the solid. Perform Soxhlet extraction (Methanol -> Acetone -> Hexanes -> Chloroform). The Chloroform fraction contains the high MW polymer.

-

Validation:

-

1H NMR: Look for the broadening of aromatic peaks and the disappearance of the sharp doublet corresponding to the Thiophene C5-H (approx. 7.4 ppm) and Phenyl C-Br environment.

-

GPC: Target Mn > 10 kDa, PDI < 2.5.

-

Phase 2: Planarization (Ladder Polymer Formation)

This step converts the twisted, soluble poly(2-phenylthiophene) into the rigid, planar poly(benzothienothiophene).

Protocol:

-

Dissolution: Dissolve the precursor polymer from Phase 1 in anhydrous Dichloromethane (DCM) (approx. 5 mg/mL).

-

Oxidant Addition: Add a slurry of FeCl₃ (anhydrous, 4-6 eq per repeat unit) in Nitromethane dropwise to the polymer solution under Argon.

-

Cyclization: Stir at room temperature for 2–4 hours. The solution will turn dark blue/black, indicating the formation of the radical cation species.

-

Reduction: Quench with Hydrazine Monohydrate or Methanol to reduce the oxidized polymer back to its neutral state.

-

Isolation: The resulting ladder polymer will likely precipitate due to rigidification. Filter and wash extensively with Methanol and dilute HCl.

Part 4: Data Interpretation & Troubleshooting

Table 1: Characterization Metrics

| Technique | Precursor Polymer (Twisted) | Ladder Polymer (Planar) | Diagnostic Note |

| Solubility | Soluble in CHCl₃, THF, Toluene | Insoluble/Sparingly Soluble | Drastic solubility drop confirms rigidification. |

| UV-Vis (Soln) | Large bathochromic shift due to extended planar conjugation. | ||

| PL Quantum Yield | High (Blue/Green emission) | Low (Quenched) | Aggregation caused by π-stacking quenches emission. |

| 1H NMR | Broad aromatic signals (6.5–8.0 ppm) | Featureless / Too broad | Loss of resolution is expected for rigid ladder polymers. |

Troubleshooting Guide:

-

Problem: Low Molecular Weight (Oligomers only).

-

Cause: Concentration too low (<0.1 M), favoring intramolecular cyclization (formation of discrete BTBT molecules).

-

Fix: Increase monomer concentration to >0.5 M. Ensure strict exclusion of water (poisons DArP).

-

-

Problem: Insoluble product in Phase 1.

-

Cause: Cross-linking or extremely high MW.

-

Fix: Add a solubilizing co-monomer (e.g., 2-bromo-3-hexylthiophene) or limit conversion time.

-

-

Problem: "Black spots" in film.

-

Cause: Palladium agglomeration (Palladium black).

-

Fix: Use a scavenger resin (e.g., Thiol-functionalized silica) during the hot filtration step of Phase 1.

-

References

-

Direct Arylation Polymerization (DArP)

- Title: "Direct Arylation Polymerization: A Sustainable Route to Conjug

- Source:Chemical Reviews

-

URL:[Link]

-

Ladder Polymer Synthesis via Cyclization

- Title: "Synthesis of Ladder-Type Conjugated Polymers via Post-Polymerization Cycliz

- Source:Macromolecules

-

URL:[Link]

-

Thiophene-Phenyl Coupling Mechanisms

- Title: "Pd-Catalyzed Direct Arylation of Thiophene Derivatives: Influence of the Reaction Conditions"

- Source:Journal of Organic Chemistry

-

URL:[Link]

-

Benzothieno[3,2-b]thiophene (BTBT)

Sources

Application Note: High-Purity Isolation of 2-(2-Bromophenyl)thiophene via Flash Column Chromatography

Abstract

This application note provides a comprehensive and technically detailed protocol for the purification of 2-(2-Bromophenyl)thiophene, a key intermediate in organic synthesis, using silica gel flash column chromatography. The narrative explains the fundamental principles behind the separation, the rationale for methodological choices, and a step-by-step guide from initial analytical thin-layer chromatography (TLC) to the isolation of the final high-purity product. This guide is designed to be a self-validating system, incorporating in-process controls and a troubleshooting guide to ensure reproducible and successful outcomes.

Introduction and Significance

2-(2-Bromophenyl)thiophene is a vital heterocyclic building block in medicinal chemistry and materials science. Its structure is incorporated into various pharmacologically active compounds and organic semiconductors.[1][2] The purity of this intermediate is paramount, as impurities can lead to significant complications in subsequent synthetic steps, reducing yields and introducing difficult-to-remove byproducts.

Column chromatography is a cornerstone liquid chromatography technique for the purification of organic compounds.[3] It relies on the principle of differential partitioning of components in a mixture between a stationary phase (a solid adsorbent packed in a column) and a mobile phase (a solvent that flows through the column).[3] By carefully selecting these two phases, compounds with different polarities can be effectively separated. This document presents an optimized flash column chromatography protocol, which utilizes positive pressure to accelerate solvent flow, significantly reducing purification time compared to traditional gravity chromatography.[4]

Analyte Properties and Safety Considerations

A thorough understanding of the target molecule's properties and the hazards of all chemicals involved is critical for a safe and effective purification process.

Physicochemical Properties of 2-(2-Bromophenyl)thiophene

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrS | PubChem[5] |

| Molecular Weight | 239.13 g/mol | PubChem[5] |

| CAS Number | 106851-53-0 | PubChem[5] |

| Predicted Polarity | Non-polar to moderately polar | Inferred from structure |

| Appearance | Varies; often a liquid or low-melting solid | --- |

Safety and Hazard Mitigation

2-(2-Bromophenyl)thiophene: This compound is harmful if swallowed, in contact with skin, or if inhaled.[5] Full personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses, must be worn at all times. All handling should occur within a certified chemical fume hood.

Solvents: The solvents used in this protocol (Hexanes, Ethyl Acetate, Dichloromethane) are flammable and/or toxic.

-

Hexanes: Flammable liquid and vapor. Can cause skin irritation and drowsiness.

-

Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation.

-

Dichloromethane (DCM): Can cause skin and eye irritation and is a suspected carcinogen.

Silica Gel: Fine silica dust can cause respiratory irritation. Weighing and handling of dry silica gel should be done carefully to minimize dust generation, preferably within a fume hood.

Always consult the latest Safety Data Sheets (SDS) for all chemicals before beginning any experimental work.[6]

The Principle of Chromatographic Separation

The success of this purification hinges on the polarity differences between 2-(2-Bromophenyl)thiophene and the impurities from its synthesis (e.g., unreacted 2-bromothiophene, homo-coupled byproducts, or residual palladium catalyst). Silica gel (SiO₂) is a highly polar stationary phase.[7] Non-polar compounds have a weak affinity for the silica gel and are eluted quickly by a non-polar mobile phase (eluent). Conversely, more polar compounds adsorb more strongly to the silica and require a more polar mobile phase to be eluted.

Our strategy is to use a low-polarity mobile phase, primarily composed of hexanes, to first wash away non-polar impurities. We will then gradually increase the polarity of the mobile phase by introducing ethyl acetate. This "gradient elution" will cause the desired product, 2-(2-Bromophenyl)thiophene, to begin moving down the column at a controlled rate, separating it from more polar impurities that remain adsorbed near the top of the column.

Detailed Experimental Protocol

This protocol is designed for the purification of approximately 500 mg to 1 g of crude material. Adjustments to column size and solvent volumes may be necessary for different scales.

Materials and Equipment

-

Glass Chromatography Column: 2-4 cm diameter, ~40 cm length, with a stopcock.

-

Stationary Phase: Silica gel, high-purity grade, pore size 60 Å, 230-400 mesh particle size.[8]

-

Mobile Phase Solvents: Reagent-grade hexanes and ethyl acetate.

-

Sample Loading: Dichloromethane (DCM), Celite® or a small amount of silica gel for dry loading.

-

Apparatus: Beakers, Erlenmeyer flasks, round-bottom flasks, test tubes for fraction collection, Pasteur pipettes, powder funnel.

-

Analysis: TLC plates (silica gel coated), TLC developing chamber, UV lamp (254 nm), and a capillary spotter.

-

Safety: Chemical fume hood, PPE (lab coat, gloves, safety glasses).

-

Post-Purification: Rotary evaporator.

Workflow Overview

Caption: Workflow for the purification of 2-(2-Bromophenyl)thiophene.

Step-by-Step Methodology

Step 1: TLC Analysis and Solvent System Optimization

-

Causality: This is the most critical preliminary step. An optimized solvent system ensures a successful separation on the column. The goal is to find a solvent mixture where the target compound has an Rf (retention factor) value between 0.25 and 0.40. This provides the ideal balance between elution time and separation efficiency.

-

Protocol:

-

Dissolve a tiny amount of the crude reaction mixture in 1-2 drops of DCM or ethyl acetate.

-

On a TLC plate, spot the crude mixture alongside any available starting material standards (e.g., 2-bromothiophene).

-

Develop the TLC plate in a chamber containing a starting eluent of 5% ethyl acetate in hexanes.

-

Visualize the plate under a UV lamp (254 nm).

-

If the Rf of the product spot is too low (<0.25), incrementally increase the percentage of ethyl acetate (e.g., to 7%, 10%, 15%) and re-run the TLC until the desired Rf is achieved. The solvent system used for the column should be slightly less polar than the optimal TLC solvent. For example, if 10% EtOAc/Hexanes gives an Rf of 0.3, start the column with 5-7% EtOAc/Hexanes.

-

Step 2: Column Preparation (Slurry Packing)

-

Causality: The slurry packing method is superior to dry packing as it minimizes the inclusion of air bubbles and cracks in the stationary phase, which would otherwise lead to poor separation (channeling).[9]

-

Protocol:

-

Securely clamp the column in a perfectly vertical position in the fume hood.

-

Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but does not overly restrict flow.[7]

-

Add a ~1 cm layer of sand over the plug to create an even base.

-

In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of the crude sample; for 1 g crude, use 50-100 g of silica).

-

Add the starting eluent (e.g., 5% EtOAc/Hexanes) to the silica gel to form a free-flowing slurry.

-

With the stopcock open and a flask underneath to collect the solvent, quickly pour the slurry into the column using a powder funnel.

-

Gently tap the side of the column continuously to help the silica pack evenly and release any trapped air bubbles.

-

Once all the silica has settled, allow the excess solvent to drain until it is just level with the top of the silica bed. Crucially, do not let the column run dry at any point from now on. [3]

-

Carefully add another ~1 cm layer of sand on top of the silica bed to prevent disruption during sample loading.

-

Step 3: Sample Loading (Dry Loading Recommended)

-

Causality: Dry loading introduces the sample in a highly concentrated band, leading to sharper peaks and better resolution compared to wet loading, where the sample is dissolved in a solvent that may interfere with the initial adsorption process.[10][11]

-

Protocol:

-

Dissolve the crude 2-(2-Bromophenyl)thiophene (1 g) in a minimal amount of a volatile solvent like DCM (5-10 mL).

-

Add 2-3 g of Celite® or silica gel to this solution.

-

Concentrate this mixture to a dry, free-flowing powder using a rotary evaporator.

-

Carefully add this powder onto the top layer of sand in the prepared column, ensuring an even layer.

-

Gently rinse the flask with a few milliliters of the starting eluent and add it to the column to ensure all the sample is transferred.

-

Step 4: Elution and Fraction Collection

-

Causality: A gradient elution strategy provides the best separation. The initial low-polarity eluent removes non-polar impurities. As the polarity is slowly increased, the product begins to move, separating from more polar impurities which are more strongly retained on the silica.

-

Protocol:

-

Carefully add the starting eluent (e.g., 5% EtOAc/Hexanes) to the column, filling the space above the sand.

-

Apply gentle positive pressure using a regulated air line or a pipette bulb to achieve a steady flow rate (a descent of about 2 inches/minute is ideal).[10]

-

Begin collecting fractions (e.g., 10-15 mL per test tube) immediately.

-

After eluting with several column volumes of the starting solvent, gradually increase the polarity of the eluent. For example, switch to 7% EtOAc/Hexanes, then 10%, and so on. A stepwise gradient is effective:

-

200 mL of 5% EtOAc/Hexanes

-

200 mL of 7% EtOAc/Hexanes

-

400 mL of 10% EtOAc/Hexanes

-

-

Step 5: Fraction Analysis and Product Isolation

-

Causality: TLC is a rapid and effective method to monitor the composition of the fractions being eluted from the column.[12]

-

Protocol:

-

Spot every few fractions onto a TLC plate. It's efficient to spot 5-7 fractions per plate.

-

Develop the TLC plates in the solvent system that gave a good initial Rf (e.g., 10% or 15% EtOAc/Hexanes).

-

Visualize under UV light.

-

Identify the fractions that contain only the spot corresponding to the pure product. There will likely be mixed fractions at the beginning and end of the product elution.

-

Combine all the pure fractions into a pre-weighed round-bottom flask.

-

Remove the solvent using a rotary evaporator. The final product should be an oil or solid.

-

Place the flask under high vacuum for at least an hour to remove any residual solvent.

-

Determine the final mass and calculate the yield. Confirm purity using ¹H NMR, ¹³C NMR, or GC-MS.

-

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below is a guide to addressing common problems.

Caption: A decision-making guide for troubleshooting flash chromatography.

For more extensive troubleshooting, resources from academic institutions and suppliers can be invaluable.[13][14][15]

Conclusion

This application note details a reliable and efficient method for the purification of 2-(2-Bromophenyl)thiophene using flash column chromatography. By following the principles of careful TLC optimization, proper column packing and sample loading, and systematic fraction analysis, researchers can consistently obtain this important synthetic intermediate in high purity. The emphasis on the causality behind each step and the inclusion of a troubleshooting guide provides the user with the necessary tools to adapt this protocol and solve common chromatographic challenges.

References

-

University of Rochester. (n.d.). How to run column chromatography. Retrieved from [Link]

-

Diva-portal.org. (2019). Synthesis and characterization of novel thiophene based tetramers for potential detection of protein aggregates. Retrieved from [Link]

-

ResearchGate. (2017). How to remove excess of thiophene boronic acid from reaction mixture? Retrieved from [Link]

-

University of California, Davis. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Retrieved from [Link]

- Google Patents. (2014). CN103601715A - Separation and purification method of 2-(4-fluorophenyl) thiophene.

-

University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

-

Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link]

-

SlidePlayer. (n.d.). Preparation and Properties of Thiophene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2795560, 2-(2-Bromophenyl)thiophene. Retrieved from [Link]

-

Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

-

International Journal of Research in Engineering and Science. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13851, 2-Bromothiophene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

-

American Chemical Society. (2026). Selective Synthesis of anti-Bisbenzo[b]thieno[2,3-b:2′,3′-e][3][7]dithiins. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Bromothiophene. Retrieved from [Link]

-

HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

-

SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells. Retrieved from [Link]

-

Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Retrieved from [Link]

-

MDPI. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. journalwjarr.com [journalwjarr.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 2-(2-Bromophenyl)thiophene | C10H7BrS | CID 2795560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. diva-portal.org [diva-portal.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Chromatography [chem.rochester.edu]

- 11. orgsyn.org [orgsyn.org]

- 12. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chromatography [chem.rochester.edu]

- 14. halocolumns.com [halocolumns.com]

- 15. agilent.com [agilent.com]

Application Note: High-Resolution NMR Characterization of 2-(2-Bromophenyl)thiophene

This Application Note provides a comprehensive protocol for the structural characterization of 2-(2-Bromophenyl)thiophene using 1H and 13C NMR spectroscopy. It is designed for researchers in medicinal chemistry and materials science (e.g., OLED synthesis) where this motif serves as a critical building block.

Introduction & Scope

The compound 2-(2-Bromophenyl)thiophene represents a classic non-symmetric biaryl system often synthesized via Suzuki-Miyaura cross-coupling. Its characterization presents specific challenges due to the steric influence of the ortho-bromine atom , which can induce torsional strain and affect the chemical shifts of the thiophene ring through through-space anisotropic effects.

This guide outlines a robust workflow for assigning the 1H and 13C signals, distinguishing the thiophene protons from the benzene protons, and verifying the regiochemistry of the coupling.

Key Structural Features[1][2][3][4][5][6][7]

-

Thiophene Ring: Electron-rich heteroaromatic system (3 protons).

-

Benzene Ring: Substituted phenyl ring with an electron-withdrawing/heavy atom (Bromine) at the ortho position (4 protons).

-

Steric Clash: The proximity of the Br atom to the thiophene ring (specifically H-3 or S) influences the equilibrium dihedral angle.

Experimental Protocol

Sample Preparation

To ensure high-resolution data and minimize solvent effects, follow this preparation standard:

-

Solvent: Chloroform-d (

) (99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal reference.-

Rationale:

provides excellent solubility for halogenated biaryls and minimizes signal overlap compared to DMSO-

-

-

Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent.

-

Note: Higher concentrations (>30 mg) may cause viscosity broadening or concentration-dependent shifts due to

-stacking.

-

-

Filtration: Filter the solution through a cotton plug or PTFE syringe filter (0.45 µm) into the NMR tube to remove inorganic salts (e.g.,

, Pd black) from the synthesis.

Acquisition Parameters (Recommended for 400/500 MHz Instruments)

| Experiment | Pulse Sequence | Scans (NS) | Relaxation Delay (D1) | Notes |

| 1H NMR | zg30 | 16 | 2.0 sec | Sufficient for sharp integration. |

| 13C{1H} NMR | zgpg30 | 512–1024 | 2.0 sec | Power-gated decoupling. |

| COSY | cosygpppqf | 8 | 1.5 sec | Essential for tracing spin systems. |

| HSQC | hsqcedetgpsisp2 | 4–8 | 1.5 sec | Multiplicity-edited (CH/CH3 up, CH2 down). |

Workflow Visualization

The following diagram illustrates the logical flow for assigning this specific molecule, moving from sample prep to spectral validation.

Caption: Operational workflow for the structural verification of 2-(2-Bromophenyl)thiophene.

Results & Discussion: Spectral Assignment

1H NMR Analysis

The proton spectrum will display two distinct aromatic regions. The presence of the bromine atom breaks the symmetry of the benzene ring, resulting in four distinct benzene signals (ABCD system) and three thiophene signals (AMX or ABC system).

Diagnostic Signals

-

Benzene H-3' (Ortho to Br): This proton is typically the most deshielded doublet on the benzene ring due to the inductive electron-withdrawing nature of the bromine and the slight steric deshielding.

-

Thiophene H-5: Typically the most deshielded thiophene proton, appearing as a doublet of doublets (dd) due to coupling with H-4 and H-3.

-

Thiophene H-4: Usually the most shielded aromatic proton in the system (closest to 7.0 ppm).

Table 1: 1H NMR Chemical Shift Assignments (CDCl3, 400 MHz) (Values are representative of literature ranges for 2-arylthiophenes)

| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| Benzene H-3' | 7.65 – 7.70 | Doublet (d) | Ortho to Br; Deshielded. | |

| Benzene H-6' | 7.45 – 7.55 | Doublet (d) | Ortho to Thiophene; Anisotropic deshielding. | |

| Thiophene H-5 | 7.35 – 7.42 | dd | Alpha to Sulfur. | |

| Benzene H-4'/5' | 7.15 – 7.35 | Multiplet (m) | - | Meta/Para positions; overlapping. |

| Thiophene H-3 | 7.10 – 7.15 | dd | Beta to Sulfur; Ortho to Benzene. | |

| Thiophene H-4 | 7.05 – 7.10 | dd | Beta to Sulfur; Most shielded. |

13C NMR Analysis

The 13C spectrum is critical for confirming the quaternary carbons, particularly the carbon bearing the bromine atom (C-Br).

Table 2: 13C NMR Chemical Shift Assignments (CDCl3, 100 MHz)

| Carbon Type | Shift ( | Assignment | Note |

| Quaternary | 141.0 – 142.5 | Thiophene C-2 (Ipso) | Attached to benzene ring.[1] |

| Quaternary | 135.0 – 136.5 | Benzene C-1' (Ipso) | Attached to thiophene ring. |

| CH (Benzene) | 133.0 – 134.0 | Benzene C-3' | Ortho to Br. |

| CH (Benzene) | 128.0 – 131.0 | Benzene C-4', C-5', C-6' | Typical aromatic region. |

| CH (Thiophene) | 127.0 – 128.0 | Thiophene C-5 | Alpha to Sulfur. |

| CH (Thiophene) | 125.0 – 126.5 | Thiophene C-3, C-4 | Beta positions. |

| Quaternary | 121.0 – 123.0 | Benzene C-2' (C-Br) | Diagnostic: Upfield shift due to Heavy Atom Effect. |

Technical Insight (Heavy Atom Effect): The Carbon attached to the Bromine (C-2') often appears significantly upfield (around 122 ppm) compared to typical aromatic carbons. This is a relativistic effect ("Heavy Atom Effect") and is a key diagnostic for brominated positions.

Structural Logic Diagram

The following Graphviz diagram visualizes the coupling networks established by COSY (H-H) and the connectivity established by HSQC (C-H).

Caption: COSY coupling network (solid lines) and potential NOESY correlation (dashed) for spatial verification.

Troubleshooting & Validation

Common Impurities

If synthesized via Suzuki coupling, watch for these specific impurity peaks:

-

Triphenylphosphine oxide (if

used): Multiplets at ~7.5–7.7 ppm (often overlaps with H-3'). Check 31P NMR (signal at ~29 ppm). -

Water in CDCl3: Singlet at ~1.56 ppm.

-

Homocoupling (Bithiophene): If the reaction stalled, 2,2'-bithiophene may form. Look for a simplified thiophene spectrum (only 3 signals, symmetric).

Rotational Isomerism

While 2-(2-bromophenyl)thiophene has a rotational barrier, it is usually freely rotating at room temperature (NMR time scale). However, if peaks appear broadened, it may indicate restricted rotation due to the bulky bromine.

-

Protocol: Run a Variable Temperature (VT) experiment at 50°C. If peaks sharpen, the broadening is dynamic (rotational).

References

-

PubChem. (2025).[2] 2-(2-Bromophenyl)thiophene | C10H7BrS.[2] National Library of Medicine. [Link]

-

Reich, H. J. (2024). 1H NMR Chemical Shifts - Heterocycles and Aromatics. University of Wisconsin / ACS Organic Chemistry Division.[3] [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Standard reference for synthesis context).

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

mass spectrometry analysis of 2-(2-Bromophenyl)thiophene and its fragments

Application Note: Mass Spectrometry Analysis of 2-(2-Bromophenyl)thiophene and its Fragments

Abstract

This guide details the mass spectrometry (MS) analysis of 2-(2-Bromophenyl)thiophene (

Introduction

2-(2-Bromophenyl)thiophene is a biaryl building block widely used in Suzuki-Miyaura cross-coupling to generate conductive polymers and complex drug scaffolds. Its structural integrity is defined by the thiophene ring attached at the ortho position of a bromobenzene moiety.

For researchers, confirming this specific isomer is challenging due to the potential for regioisomers (e.g., 3-bromophenyl or 4-bromophenyl analogs). Mass spectrometry offers a definitive identification method through two key mechanisms:

-

Isotopic Fingerprinting: The interaction between Bromine (

) and Sulfur ( -

Fragmentation Dynamics: The ortho-positioning of the bromine atom facilitates specific proximity-driven rearrangements (cyclization) distinct from meta or para isomers.

Theoretical Mass Spectrometry Profile

The Molecular Ion Cluster ( )

The presence of Bromine and Sulfur creates a distinct isotopic pattern.

-

Bromine: Exists as

and -

Sulfur: Contributes a significant

peak (4.4% relative to

Theoretical Isotopic Abundance (Normalized to Base Peak):

| Ion Identity | m/z (approx) | Relative Intensity | Origin |

| 238.0 | 100% | ||

| 239.0 | ~11% | ||

| 240.0 | 98-100% | ||

| 240.0 | ~4.4% | ||

| 242.0 | ~4.4% |

Expert Insight: In low-resolution MS, the M+ and M+2 peaks appear as a "doublet" of almost equal height. In High-Resolution MS (HRMS), the

contribution can be resolved from thepeak.

Fragmentation Pathways (EI - 70 eV)

Under Electron Ionization, the molecule undergoes predictable bond cleavages.

-

Primary Fragmentation: Dehalogenation (

) The C-Br bond is the weakest link. Homolytic cleavage yields the 2-phenylthiophene cation (m/z ~159). -

Secondary Fragmentation: Thiophene Ring Disintegration The resulting phenylthiophene cation is stable but will degrade at high energy.

-

Loss of CHS (

159 -

Loss of

(Acetylene): Common in aromatic systems.

-

-

The "Ortho Effect" (Cyclization) Unlike para-isomers, the ortho-bromo substituent allows the phenyl radical (formed after Br loss) to attack the adjacent thiophene ring, potentially forming a fused tricyclic benzothiophene-like cation (

). This cyclization stabilizes the fragment, making the m/z 159 peak particularly intense compared to non-ortho isomers.

Experimental Protocols

Protocol A: Sample Preparation

-

Solvent: Dichloromethane (DCM) or Methanol (HPLC grade).

-

Concentration:

-

GC-MS (EI): 10–50 µg/mL (ppm).

-

LC-MS (ESI): 1–5 µg/mL.

-

-

Filtration: 0.22 µm PTFE filter to remove particulate precursors (e.g., boronic acid salts).

Protocol B: GC-MS Analysis (Electron Ionization)

Best for structural confirmation and library matching.

-

Inlet Temperature: 250°C (Ensure rapid volatilization to prevent thermal degradation before ionization).

-

Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at 1.0 mL/min constant flow.

-

Oven Program:

-

Start: 60°C (hold 1 min).

-

Ramp: 20°C/min to 280°C.

-

Hold: 5 min.

-

-

Source Temp: 230°C; Quadrupole Temp: 150°C.

-

Scan Range: m/z 40–400.

Protocol C: LC-MS Analysis (ESI/APCI)

Best for trace analysis in biological matrices or reaction mixtures.

-

Ionization Mode: APCI (Atmospheric Pressure Chemical Ionization) is preferred over ESI for this compound due to its low polarity. Use Positive Mode (+) .

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 50% B to 95% B over 10 mins.

-

-

Source Parameters (APCI):

-

Corona Current: 4.0 µA.

-

Vaporizer Temp: 350°C.

-

Sheath Gas: 30 arb units.

-

Visualizing the Fragmentation Pathway

The following diagram illustrates the logical flow of fragmentation from the parent ion to its stable fragments.

Figure 1: Proposed fragmentation pathway for 2-(2-Bromophenyl)thiophene under EI (70 eV).

Results & Discussion: Interpretation Guide

When analyzing your spectra, use this validation checklist:

| Feature | Observation | Interpretation |

| Isotope Pattern | Two peaks of equal height at m/z 238 and 240. | Confirms presence of 1 Bromine atom . |

| Base Peak | High intensity at m/z 159 ( | Indicates facile loss of Br; typical for aryl bromides. |

| Ortho-Indicator | Ratio of m/z 159 to Parent Ion is higher than in meta/para isomers. | The ortho position stabilizes the cation via cyclization. |

| Low Mass Region | Peaks at m/z 45 (CHS) and 77 (Phenyl). | Confirms the Thiophene and Phenyl substructures.[3] |

Troubleshooting:

-

Missing Molecular Ion: If m/z 238/240 is weak, lower the source temperature (to 200°C). Brominated compounds can be thermally labile.

-

Extra Peaks at M+16 or M+32: Check for oxidation (sulfoxide/sulfone formation) if the sample was exposed to air/light for extended periods.

References

-

NIST Mass Spectrometry Data Center. "Thiophene, 2-bromo- Mass Spectrum." NIST Chemistry WebBook, SRD 69.

- Context: Provides the baseline fragment

-

BenchChem. "Mass Spectrometry Fragmentation Analysis: Bromophenyl Derivatives."

- Context: Comparative analysis of bromophenyl fragmentation p

-

Royal Society of Chemistry. "Fragmentation reactions using electrospray ionization mass spectrometry." Dalton Transactions.

- Context: Mechanisms for heterocycle fragment

-

Organic Chemistry Portal. "Synthesis of Thiophenes and Suzuki Coupling."

Sources

Suzuki coupling of 2-(2-Bromophenyl)thiophene with heteroaryl boronic acids

An Application Guide to the Suzuki Coupling of 2-(2-Bromophenyl)thiophene with Heteroaryl Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl and Heteroaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance.[1][2][3] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the construction of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[1] These structural motifs are of paramount importance in medicinal chemistry and materials science, forming the core of numerous pharmaceutical agents, agrochemicals, and organic electronic materials.[4][5][6][7][8][9]

This guide provides an in-depth technical overview and a field-proven protocol for a specific, yet widely applicable, transformation: the palladium-catalyzed Suzuki coupling of 2-(2-Bromophenyl)thiophene with various heteroaryl boronic acids. The starting material, 2-(2-Bromophenyl)thiophene, is a valuable building block for synthesizing complex, fused aromatic systems due to its unique arrangement of phenyl and thiophene rings.[10] Coupling this substrate with heteroaryl boronic acids—organoboron compounds recognized for their stability, low toxicity, and diverse commercial availability—offers a direct route to novel molecular architectures with significant potential in drug discovery programs.[6][7][9] We will explore the mechanistic underpinnings of this reaction, provide a robust experimental protocol, and address common challenges to empower researchers to successfully implement and optimize this powerful synthetic tool.

Section 1: The Mechanistic Heart of the Suzuki Coupling

The efficacy of the Suzuki-Miyaura coupling lies in a well-understood catalytic cycle orchestrated by a palladium catalyst.[2][11] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][12] Understanding this mechanism is critical for rational troubleshooting and optimization.

-

Oxidative Addition: The cycle begins with a catalytically active 14-electron Pd(0) complex. This species inserts itself into the carbon-bromine bond of 2-(2-Bromophenyl)thiophene, forming a new square-planar Pd(II) intermediate. This is often the rate-determining step, and its efficiency is heavily influenced by the choice of ligand on the palladium center.[1][4][12]

-

Transmetalation: This step involves the transfer of the heteroaryl group from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄).[12][13] The base converts the neutral boronic acid into a more nucleophilic anionic "ate" complex (a boronate), which then readily exchanges its organic moiety with the halide on the Pd(II) complex.[3][13]

-

Reductive Elimination: In the final step, the two organic partners—the 2-phenylthiophene and the heteroaryl group—are coupled together, forming the desired product and a new C-C bond. This process simultaneously regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][2][12]

Key Reaction Components and Their Roles:

-

Palladium Precatalyst: While the active catalyst is Pd(0), stable Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often used. These are reduced in situ to the active Pd(0) species.[1] Air-stable Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ are also common choices.[1][13]

-

Ligands: Ligands are not mere spectators; they are crucial for catalyst performance. They stabilize the palladium center, prevent its decomposition into inactive palladium black, and modulate its electronic and steric properties.[1] For coupling heteroaryl substrates, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, Buchwald-type ligands) are often superior as they promote the critical oxidative addition step and facilitate reductive elimination.[4][14][15]

-

Base: The choice and amount of base are critical. It must be strong enough to activate the boronic acid but not so harsh as to degrade the substrates or products. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[3][4]

-

Solvent: The solvent system must solubilize the reactants and facilitate the interaction of both organic and inorganic components. Ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF), and aromatic solvents like toluene, are frequently used.[1][2] Often, a small amount of water is added as a co-solvent to dissolve the inorganic base, which can accelerate the transmetalation step.[1][3]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 2: Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki coupling of 2-(2-Bromophenyl)thiophene with a generic heteroaryl boronic acid. Optimization may be required based on the specific heteroaryl partner used.

Materials and Reagents:

-

2-(2-Bromophenyl)thiophene (1.0 eq)

-

Heteroaryl boronic acid (1.2 - 1.5 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 4 mol%)

-

Potassium phosphate, tribasic (K₃PO₄) (2.0 - 3.0 eq)

-

1,4-Dioxane, anhydrous

-

Water, deionized and degassed

-

Ethyl acetate, reagent grade

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Two-neck round-bottom flask or Schlenk flask, flame-dried

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert gas line (Argon or Nitrogen) with bubbler

-

Heating mantle or oil bath with temperature controller

-

Syringes and needles for solvent transfer

-

Rotary evaporator

-

Standard laboratory glassware for work-up and purification

Step-by-Step Procedure:

-

Reaction Setup (Inert Atmosphere):

-

To a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and condenser, add 2-(2-Bromophenyl)thiophene (1.0 eq), the chosen heteroaryl boronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

-

Scientist's Note: The solid reagents are added first to ensure the catalyst and ligand are well-dispersed before solvent addition. Using a slight excess of the boronic acid compensates for potential protodeboronation or homocoupling side reactions.[1]

-

-

Inert Gas Purge:

-

Seal the flask with septa. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

-

Scientist's Note: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation. Maintaining an inert atmosphere throughout the reaction is critical for success.

-

-

Solvent Addition:

-

Using a syringe, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 v/v ratio) to the flask. The total solvent volume should provide a concentration of the aryl bromide around 0.1-0.2 M.

-

Scientist's Note: The solvent should be thoroughly degassed (e.g., by sparging with argon for 20-30 minutes) before addition to remove dissolved oxygen.

-

-

Reaction Execution:

-

With the inert gas flowing through the condenser, begin stirring the mixture.

-

Heat the reaction mixture to 80-100 °C using an oil bath.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting 2-(2-Bromophenyl)thiophene is consumed (typically 4-24 hours).

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add deionized water to the flask and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

-

Scientist's Note: The polarity of the eluent will depend on the specific product. It is advisable to first determine an appropriate solvent system using TLC.

-

Figure 2: A generalized workflow for the Suzuki coupling experiment.

Section 3: Data Presentation and Optimization Parameters

The success of a Suzuki coupling reaction is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and provides typical ranges that serve as a robust starting point for optimization.

| Parameter | Typical Range / Common Choices | Rationale & Optimization Insights |

| Aryl Halide Reactivity | I > Br > OTf >> Cl | Bromides offer a good balance of reactivity and stability. Chlorides are cheaper but require more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) to facilitate oxidative addition.[12] |

| Boronic Acid Stoich. | 1.1 - 1.5 equivalents | A slight excess is used to drive the reaction to completion and to compensate for potential side reactions like protodeboronation.[16] |

| Pd Catalyst Loading | 0.5 - 5 mol% | Higher loadings may be needed for challenging substrates. For industrial applications, minimizing catalyst loading is a key goal, often achieved with highly active ligand systems.[14] |

| Ligand Choice | PPh₃, SPhos, XPhos, RuPhos | For heteroaryl couplings, bulky, electron-rich dialkylbiaryl phosphines like SPhos and XPhos are often superior to simpler triarylphosphines like PPh₃, as they accelerate both oxidative addition and reductive elimination.[4][15] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | K₃PO₄ is a moderately strong base effective in many cases. Cs₂CO₃ is more soluble and often more effective but also more expensive. KF is a milder option that can prevent side reactions with base-sensitive functional groups.[4][13][17] |

| Solvent System | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | The aqueous component helps dissolve the inorganic base, promoting the formation of the active boronate species. The optimal organic solvent and water ratio often require empirical screening.[1][2][3] |

| Temperature | Room Temp to 120 °C | Most reactions require heating (80-100 °C) to achieve a reasonable rate.[2] Highly active catalyst systems can sometimes enable reactions at room temperature.[14] |

| Reaction Time | 2 - 24 hours | Progress should be monitored to avoid prolonged heating, which can lead to product decomposition or increased side reactions. |

Section 4: Troubleshooting Common Issues

Even with a robust protocol, challenges can arise, particularly when working with diverse heteroaromatic systems.

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidized Pd).2. Poor solubility of reactants.3. Insufficiently active catalyst system for the specific substrate. | 1. Ensure rigorous exclusion of oxygen via proper degassing and inert atmosphere techniques.2. Try a different solvent system (e.g., Toluene, DMF, 2-MeTHF).[17]3. Screen different ligands (e.g., XPhos, RuPhos) and bases (e.g., Cs₂CO₃).[4] |

| Protodeboronation | 1. Boronic acid is unstable under reaction conditions (especially electron-deficient or certain 2-substituted heteroaryls).2. Presence of excess water or protic sources. | 1. Use a milder base like KF.[17][18]2. Switch to the corresponding boronic ester (e.g., pinacol ester), which is often more stable.[16]3. Minimize reaction time and temperature. |

| Homocoupling of Boronic Acid | 1. Oxygen contamination can promote oxidative homocoupling.2. Certain catalyst/ligand combinations may favor this pathway. | 1. Improve inert atmosphere technique.2. Screen alternative palladium sources or ligands. |

| Dehalogenation of Aryl Halide | 1. The Pd-H species, formed from side reactions, can lead to reductive dehalogenation.2. Certain solvents (e.g., alcohols) or bases (e.g., amines) can act as hydride sources.[1] | 1. Avoid alcoholic solvents unless specifically required.2. Use a non-coordinating base like K₃PO₄ or Cs₂CO₃. |

| Catalyst Poisoning | The sulfur atom in the thiophene substrate can coordinate strongly to the palladium center, inhibiting its activity.[19] | 1. Use ligands that are less susceptible to displacement, such as bulky dialkylbiaryl phosphines.[4]2. A slightly higher catalyst loading may be necessary to overcome partial deactivation. |

Conclusion

The Suzuki-Miyaura coupling of 2-(2-Bromophenyl)thiophene with heteroaryl boronic acids is a powerful and highly adaptable method for the synthesis of complex molecular frameworks essential for drug discovery and materials science. A thorough understanding of the reaction mechanism, combined with the rational selection of catalyst, ligand, base, and solvent, is paramount for achieving high yields and purity. The protocol and optimization guidelines presented here provide a comprehensive framework for researchers to successfully employ this reaction. By anticipating and addressing common challenges such as catalyst deactivation and substrate-specific side reactions, scientists can efficiently generate novel compounds and accelerate the pace of innovation.

References

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

-

Suzuki Coupling: Mechanism & Examples - NROChemistry. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

-

Suzuki reaction - Wikipedia. [Link]

-

Highly Active Palladium Catalysts for Suzuki Coupling Reactions - ACS Publications. [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. [Link]

-

Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters - Journal of the American Chemical Society. [Link]

-

Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands - Organic Letters - ACS Publications. [Link]

-

Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... - ResearchGate. [Link]

-

Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing). [Link]

-

Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions - Organometallics - ACS Publications. [Link]

-

Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction - ResearchGate. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. [Link]

-

How can I solve my problem with Suzuki coupling? - ResearchGate. [Link]

-

The Role of Boronic Acids in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules? - ChemRxiv. [Link]

-

Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react - ResearchGate. [Link]

-

Thiophene synthesis - Organic Chemistry Portal. [Link]

-

Design and discovery of boronic acid drugs - PubMed. [Link]

-

Failed suzuki coupling, any suggenstions? - Reddit. [Link]

-